

# STK683963: A Novel Activator of ATG4B Compared to Known Inhibitors

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## Compound of Interest

Compound Name: STK683963

Cat. No.: B1682493

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In the landscape of autophagy modulation, the cysteine protease ATG4B has emerged as a critical regulator and a promising therapeutic target. While much focus has been placed on the development of ATG4B inhibitors for applications in diseases like cancer, the discovery of activators provides a valuable tool for studying the intricacies of autophagic processes and may hold therapeutic potential in conditions with deficient autophagy. This guide provides a comparative analysis of **STK683963**, a recently identified potent activator of cellular ATG4B activity, against a panel of known ATG4B inhibitors.

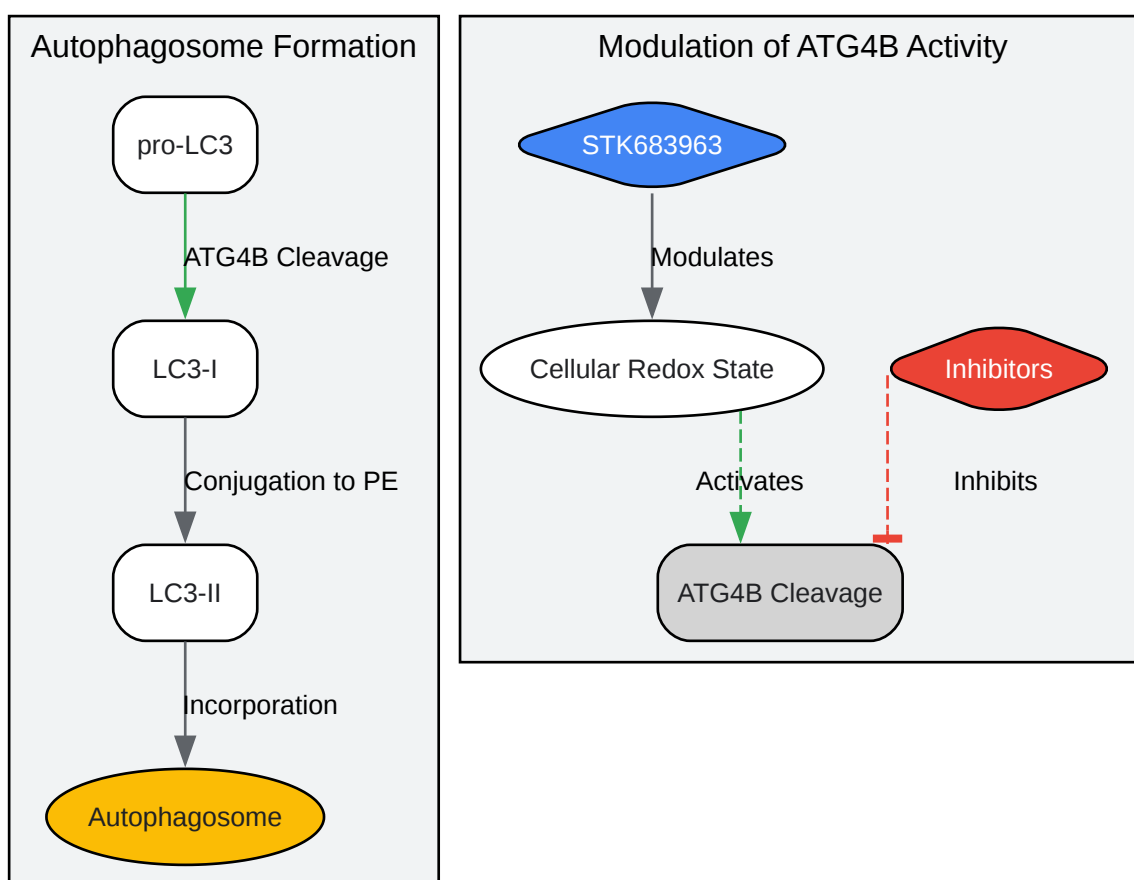
## Performance Comparison

**STK683963** has been identified as a strong, albeit likely indirect, activator of ATG4B. Its mechanism is proposed to be mediated through redox-regulation of the enzyme in cells.<sup>[1][2]</sup> In contrast, a range of small molecule inhibitors have been developed to directly target the catalytic activity of ATG4B. The following table summarizes the key quantitative data for **STK683963** and several known ATG4B inhibitors.

Compound	Type	Target	Quantitative Data	Notes
STK683963	Activator	ATG4B	Dose-dependent increase in luciferase reporter activity (0-50 $\mu$ M)[1][2]	Effect observed after 24-hour treatment, suggesting an indirect mechanism.[2][3] Activity is blocked by the reducing agent N-acetyl cysteine (NAC).[2][3]
FMK 9a	Inhibitor	ATG4B (Autophagin-1)	IC50: 80 nM (TR-FRET assay), 73 nM (cellular LRA) [4]	Forms an irreversible covalent bond with the catalytic cysteine (Cys74). [4]
LV-320	Inhibitor	ATG4B	IC50: 24.5 $\mu$ M, Kd: 16 $\mu$ M[5][6]	A potent and uncompetitive inhibitor.[5][6]
NSC 185058	Inhibitor	ATG4B	-	Markedly attenuates autophagic activity.[7]
S130	Inhibitor	ATG4B	IC50: 3.24 $\mu$ M[6]	A high-affinity, selective inhibitor.[6]
Atg4B-IN-2	Inhibitor	ATG4B	Ki: 3.1 $\mu$ M, IC50: 11 $\mu$ M[6]	A potent competitive inhibitor.[6]
MJO445	Inhibitor	ATG4B	-	Inhibits autophagy in

## Signaling Pathway and Mechanism of Action

ATG4B plays a crucial role in the processing of Atg8 family proteins (including LC3), which is essential for autophagosome formation. **STK683963** enhances this process, while inhibitors block it. The proposed mechanism of **STK683963** involves the modulation of the cellular redox state, which in turn impacts ATG4B activity.



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ATG4B's role in autophagy and points of modulation.

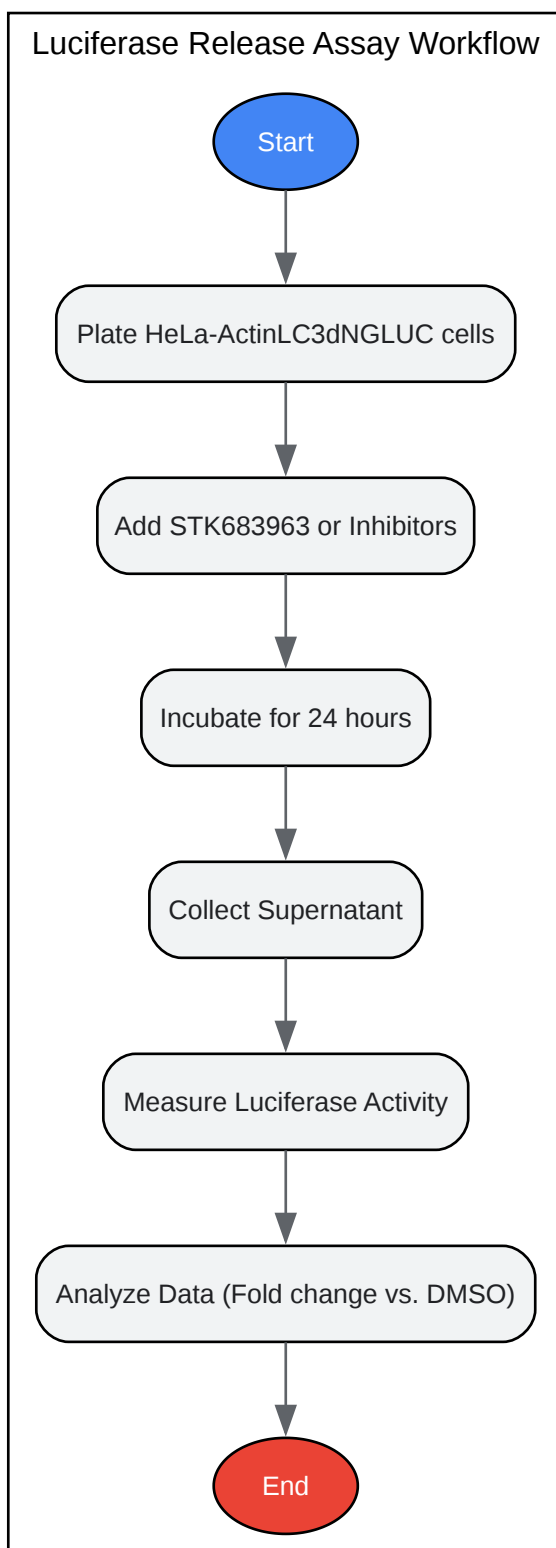
## Experimental Protocols

A key experiment to determine ATG4B activity involves a luciferase release reporter assay.[3]

Principle: A fusion protein of  $\beta$ -actin and LC3, with a Gaussia luciferase fragment (dNGLUC) at the C-terminus of LC3, is expressed in cells. Cleavage of LC3 by ATG4B releases the dNGLUC fragment into the cell culture supernatant. The amount of luciferase activity in the supernatant is directly proportional to the cellular ATG4B activity.

Protocol:

- Cell Culture: HeLa cells stably expressing the Actin-LC3-dNGLUC reporter (HeLa-ActinLC3dNGLUC) are cultured in 384-well plates.
- Compound Treatment: Test compounds, such as **STK683963** or ATG4B inhibitors, are added to the wells at various concentrations. A DMSO control is also included.
- Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours for **STK683963**).<sup>[2][3]</sup>
- Supernatant Collection: After incubation, the cell culture supernatant is collected.
- Luciferase Assay: The luciferase activity in the collected supernatant is measured using a luminometer following the addition of a coelenterazine substrate.
- Data Analysis: The luciferase readings are normalized to the DMSO control to determine the fold change in ATG4B activity.



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Workflow for the ATG4B luciferase release assay.

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